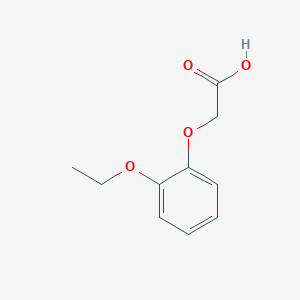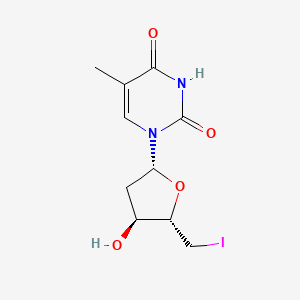
5'-Iodo-5'-deoxythymidine
Übersicht
Beschreibung
5'-Iodo-5'-deoxythymidine, also known as iododeoxyuridine (IUdR), is a synthetic nucleoside analog of thymidine (TdR), a naturally occurring nucleoside. IUdR is widely used in biochemistry and molecular biology research, particularly in the field of gene expression and gene regulation. IUdR has a wide range of applications, including genetic engineering, gene expression studies, and gene therapy. IUdR is also used in cancer research, as it has been found to be an effective inhibitor of DNA replication in several types of cancer cells.
Wissenschaftliche Forschungsanwendungen
Antiviral and Anticancer Properties
5-Iodo-2'-deoxyuridine Nucleoside Analogue (IUdR) has been recognized as the first selective antiviral nucleoside against herpes simplex virus types 1 and 2. Additionally, it has significant implications as an anticancer drug. A comprehensive theoretical analysis revealed 45 stable structures of IUdR, demonstrating its effective role in antiviral and anticancer activities. These structures, compared with natural nucleoside 2'-deoxythymidine (dT), showed IUdR's ability to form slightly stronger Watson-Crick pairs and weaker mispairing with dT, thus impacting DNA virus growth and promoting cell death in cancerous cells (Palafox, 2014).
Radiotherapy Enhancement
5-Iodo-2'-deoxyuridine (IdUrd) has been identified as effective in enhancing radiotherapy. It's incorporated into the DNA of cancer cells, leading to double-strand breaks after exposure to ionizing radiation. This incorporation is essential for IdUrd's cytotoxicity and radiosensitization effects. Studies show that impairing the base excision repair pathway in cells increases IdUrd-induced cytotoxicity and radiosensitization, indicating its potential in enhancing cancer radiotherapy (Taverna et al., 2003).
DNA Replication Analysis
5-Iodo-2'-deoxyuridine (IdU) is used in DNA combing, a method to stretch DNA molecules for studying DNA replication. This technique employs thymidine analogs like IdU for marking newly synthesized DNA, allowing the observation of replication origin activation and fork progression at the single-molecule level. This method is significant in understanding replication dynamics in both yeast and human cells (Bianco et al., 2012).
Protein-DNA Interaction Footprinting
5-Amino-2'-deoxyuridine, a thymidine analogue, has been synthesized for high-resolution footprinting of protein-DNA complexes. This analogue undergoes a selective chemical reaction, facilitating the study of specific interactions between proteinsand DNA. Its incorporation into DNA during enzymatic polymerization and subsequent selective reaction with permanganate validates its use in interference footprints, enabling detailed analysis of protein-DNA interactions (Storek et al., 2002).
Antimicrobial Activity
Unnatural nucleosides like 5'-deoxythymidine, which structurally resemble 5'-Iodo-5'-deoxythymidine, have shown antimicrobial activities. These analogues, including 5'-deoxythymidine, demonstrated effective inhibition against bacteria like Bacillus subtilis and Staphylococcus aureus. This suggests the potential of thymidine analogues in developing new antibacterial agents (Hatano et al., 2009).
Thymidylate Synthase Inhibition in Cancer Therapy
Thymidylate synthase (TS) is a critical target in cancer chemotherapy, and this compound's structural analogues like 5-Fluorouracil (5-FU) have been used to inhibit TS, blocking DNA synthesis in cancer cells. These findings underline the importance of thymidine analogues in developing effective anticancer therapies by targeting the TS enzyme (Chu et al., 2003).
Wirkmechanismus
Target of Action
5’-Iodo-5’-deoxythymidine (IdUrd) is a thymidine analogue . The primary target of this compound is the enzyme thymidine kinase . Thymidine kinase plays a crucial role in the nucleotide salvage pathway, which is responsible for the synthesis of deoxyribonucleotides from their corresponding ribonucleotides .
Mode of Action
5’-Iodo-5’-deoxythymidine acts as a substrate for thymidine kinase . It is incorporated into the DNA in place of thymidine during the replication process . This results in the production of faulty DNA, which cannot infect or destroy tissue .
Biochemical Pathways
The biochemical pathway affected by 5’-Iodo-5’-deoxythymidine is the DNA synthesis pathway. The compound interferes with the normal functioning of this pathway by replacing thymidine during DNA replication . This leads to the production of faulty DNA, which can inhibit the replication of certain viruses .
Pharmacokinetics
It is known that thymidine analogues like 5’-iodo-5’-deoxythymidine are rapidly metabolized into nucleobase and sugar in the upper gastrointestinal tract .
Result of Action
The incorporation of 5’-Iodo-5’-deoxythymidine into DNA results in the production of faulty DNA . This faulty DNA cannot infect or destroy tissue, thereby inhibiting the replication of certain viruses .
Action Environment
The action of 5’-Iodo-5’-deoxythymidine can be influenced by environmental factors. For instance, the pH level can affect the stability of the compound . Below pH 8, the compound undergoes degradation by a novel phosphorylysis reaction . The inclusion of magnesium ion in the reaction can decrease the rate of degradation .
Eigenschaften
IUPAC Name |
1-[(2R,4S,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O4/c1-5-4-13(10(16)12-9(5)15)8-2-6(14)7(3-11)17-8/h4,6-8,14H,2-3H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQXAJKTJWCXEC-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CI)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CI)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



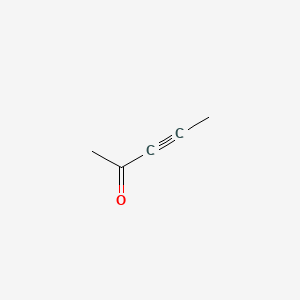

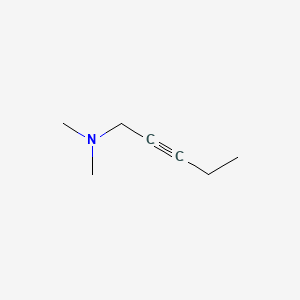
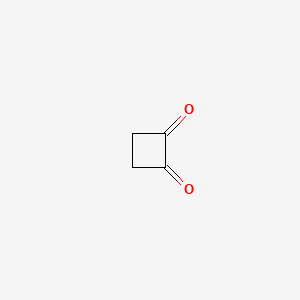
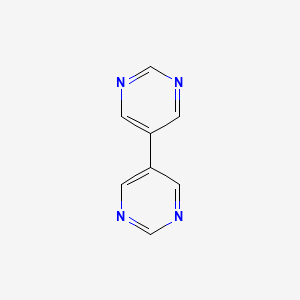
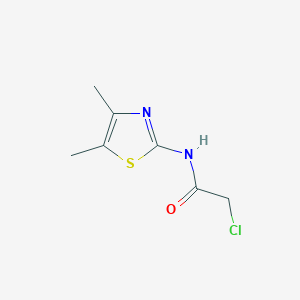
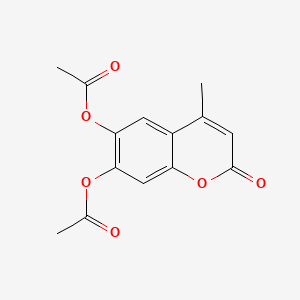

![{6-Methylimidazo[2,1-b][1,3]thiazol-5-yl}methanol](/img/structure/B1595064.png)


